6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives. This compound is characterized by its unique structure, which includes a benzyl group, multiple methyl groups, and a prop-2-enyl side chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, such as nickel or palladium, and may involve heating under reflux with solvents like acetone or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups .
Scientific Research Applications
6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purino[7,8-a]imidazole derivatives, such as:
- 6-Benzyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- 6-Benzyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
- 6-Benzyl-4,7,8-trimethyl-2-allylpurino[7,8-a]imidazole-1,3-dione .
Uniqueness
What sets 6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of the prop-2-enyl group, in particular, may enhance its reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
878716-40-6 |
---|---|
Molecular Formula |
C20H21N5O2 |
Molecular Weight |
363.421 |
IUPAC Name |
6-benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H21N5O2/c1-5-11-23-18(26)16-17(22(4)20(23)27)21-19-24(13(2)14(3)25(16)19)12-15-9-7-6-8-10-15/h5-10H,1,11-12H2,2-4H3 |
InChI Key |
XOOBQEIUBJDFFC-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC=C)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.